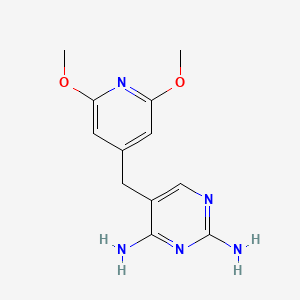
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives. These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- typically involves a multi-step process. One common method starts with the chlorination of 2,4-diamino-6-hydroxypyrimidine, followed by nucleophilic substitution, iodination, Suzuki reaction, and deprotection . The reaction conditions often involve the use of solvents like methanol and reagents such as sodium methylate, guanidine salts, and organoboron reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The compound reacts with various reagents under specific conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organoboron reagents in the presence of palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Applications De Recherche Scientifique
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the folate metabolic pathway. By inhibiting DHFR, the compound disrupts the synthesis of purines, pyrimidines, and other essential biomolecules, leading to the death of the target organism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoprim: An antibacterial drug with a similar 2,4-diaminopyrimidine core.
Pyrimethamine: An anti-malarial drug with a similar structure.
Methotrexate: An anticancer drug with a folate-like structure.
Uniqueness
Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- is unique due to its specific side chains that enhance its selectivity and hydrophobicity, making it a promising lead compound for further optimization in drug development .
Propriétés
Numéro CAS |
65873-57-6 |
|---|---|
Formule moléculaire |
C12H15N5O2 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
5-[(2,6-dimethoxypyridin-4-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O2/c1-18-9-4-7(5-10(16-9)19-2)3-8-6-15-12(14)17-11(8)13/h4-6H,3H2,1-2H3,(H4,13,14,15,17) |
Clé InChI |
IEACCMAATFZFEH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)OC)CC2=CN=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


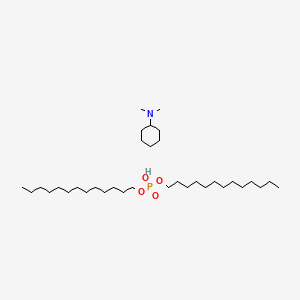
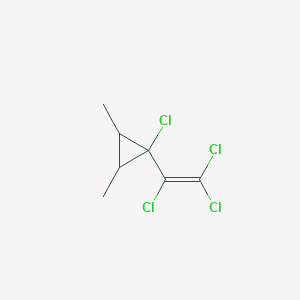


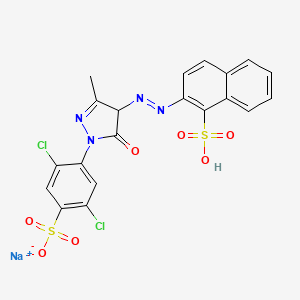

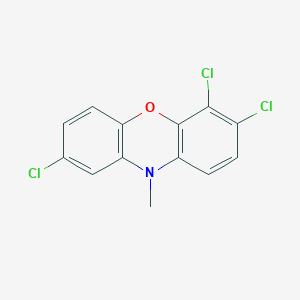
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
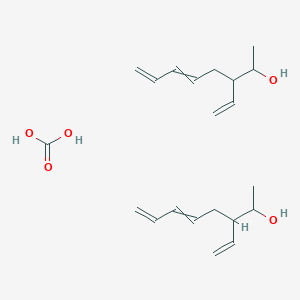



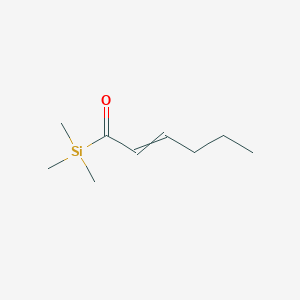
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
